3-(2-((5-Isopropyl-2-methylphenoxy)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate
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Overview
Description
3-(2-((5-Isopropyl-2-methylphenoxy)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C27H28N2O5 and a molecular weight of 460.535 g/mol . This compound is known for its unique structural features, which include a phenyl ring substituted with a methoxybenzoate group and a carbohydrazonoyl linkage. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((5-Isopropyl-2-methylphenoxy)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps, starting with the preparation of the core phenyl ring structure. The isopropyl and methyl groups are introduced through Friedel-Crafts alkylation, followed by the attachment of the phenoxy group via nucleophilic substitution. The carbohydrazonoyl linkage is formed through a condensation reaction with hydrazine derivatives .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2-((5-Isopropyl-2-methylphenoxy)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbohydrazonoyl linkage to simpler amine derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and methoxybenzoate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, altering the compound’s properties .
Scientific Research Applications
3-(2-((5-Isopropyl-2-methylphenoxy)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-((5-Isopropyl-2-methylphenoxy)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-((2-Isopropyl-5-methylphenoxy)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-(2-((5-Isopropyl-2-methylphenoxy)AC)carbohydrazonoyl)phenyl 3-methylbenzoate
- 3-(2-((5-Isopropyl-2-methylphenoxy)AC)carbohydrazonoyl)phenyl 4-chlorobenzoate
Uniqueness
What sets 3-(2-((5-Isopropyl-2-methylphenoxy)AC)carbohydrazonoyl)phenyl 4-methoxybenzoate apart from similar compounds is its specific substitution pattern and the presence of the methoxybenzoate group. These features contribute to its unique chemical reactivity and potential biological activities .
Properties
CAS No. |
764655-55-2 |
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Molecular Formula |
C27H28N2O5 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
[3-[(E)-[[2-(2-methyl-5-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C27H28N2O5/c1-18(2)22-9-8-19(3)25(15-22)33-17-26(30)29-28-16-20-6-5-7-24(14-20)34-27(31)21-10-12-23(32-4)13-11-21/h5-16,18H,17H2,1-4H3,(H,29,30)/b28-16+ |
InChI Key |
KHHJIHJNBLPROJ-LQKURTRISA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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